2H-1,3-Diazepine
CAS No.: 291-88-3
Cat. No.: VC18530118
Molecular Formula: C5H6N2
Molecular Weight: 94.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 291-88-3 |
|---|---|
| Molecular Formula | C5H6N2 |
| Molecular Weight | 94.11 g/mol |
| IUPAC Name | 2H-1,3-diazepine |
| Standard InChI | InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
| Standard InChI Key | MSRJJSCOWHWGGX-UHFFFAOYSA-N |
| Canonical SMILES | C1N=CC=CC=N1 |
Introduction
Structural and Molecular Features of 2H-1,3-Diazepine
2H-1,3-Diazepine (C₅H₇N₂) is characterized by a seven-membered ring with two nitrogen atoms separated by one carbon atom. The 2H designation indicates the presence of a double bond between the 2- and 3-positions, leading to partial unsaturation. The compound’s canonical SMILES representation is C1C=NC=NCC1, reflecting its tautomeric equilibrium. Theoretical studies suggest that the 2H tautomer is more stable than the 4H counterpart due to reduced angle strain . Substituents at the 4-, 5-, or 7-positions modulate electronic properties, as seen in derivatives like hexahydro-2H-1,3-diazepine-2-thione (CAS 5700-04-9), where a thione group enhances ring planarity .
Synthetic Methodologies
Ring Expansion of Pyrimidine Precursors
A common route involves the ring expansion of 4-chloromethyl-1,2,3,4-tetrahydro-2-oxopyrimidine-5-carboxylates. Treatment with nucleophiles (e.g., methoxide, cyanide) induces expansion to 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepines . For example, reaction with potassium methoxide yields the 7-methoxy derivative (Fig. 1A) . This method achieves yields exceeding 80% and is scalable for combinatorial libraries.
Table 1: Representative 2H-1,3-Diazepine Syntheses
| Starting Material | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Chloromethyl pyrimidine | KOMe/MeOH | 7-Methoxy-2H-1,3-diazepine | 85 | |
| 3-Azidopyridine | hv/NaOMe | 4-Methoxy-5H-1,3-diazepine | 62 |
Photolysis of 3-Azidopyridines
Photolysis of 2-unsubstituted 3-azidopyridines in the presence of sodium methoxide generates 4-methoxy-5H-1,3-diazepines via azirine intermediates . This pathway is highly selective for 1,3-diazepines over 1,4-isomers, with yields dependent on substituent electronic effects .
Acid-Catalyzed Rearrangements
2H-1,3-Diazepines undergo acid-catalyzed rearrangements to pyrrole derivatives. For instance, treatment with methanolic HCl converts 7-methoxy-2H-1,3-diazepine into methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Fig. 1B) . This reactivity is attributed to protonation at N-1, followed by methoxyl-assisted cleavage and cyclization .
Physical and Spectroscopic Properties
Melting Points and Solubility
Hexahydro-2H-1,3-diazepine-2-thione derivatives exhibit melting points of 180–181°C, while unsaturated analogs are typically liquids at room temperature . The parent compound is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in hexane.
Spectroscopic Characterization
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NMR: The ¹H-NMR spectrum of 7-methoxy-2H-1,3-diazepine shows a singlet at δ 3.45 ppm (2-OMe), a quartet at δ 3.70 ppm (Hₐ), and a broadened doublet at δ 2.67 ppm (H₆) .
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UV-Vis: Absorption maxima near 265 nm (ε ≈ 13,000) indicate a conjugated ureidocrotonate chromophore .
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Mass Spectrometry: Base peaks often arise from McLafferty rearrangements, as seen in 7-succinimino derivatives .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The 7-position is highly susceptible to nucleophilic attack. Reacting 2H-1,3-diazepines with potassium cyanide or diethyl sodiomalonate yields 7-cyano or 7-dialkoxycarbonylmethyl derivatives, respectively . These reactions proceed via SN₂ mechanisms, with retention of ring integrity.
Cycloadditions and Bicyclic Systems
Intramolecular Michael additions with sulfhydryl ions produce 3-oxo-8-thia-2,4-diazabicyclo[3.2.1]octanes (Fig. 1C) . These bicyclic systems are confirmed by NMR coupling constants (e.g., J = 14.5 Hz for homoallylic interactions) .
Stability and Degradation Pathways
2H-1,3-Diazepines are thermally stable below 100°C but degrade under prolonged storage. Hydrolytic ring-opening in aqueous media generates ketoesters (e.g., 11 in Scheme 2) , which can cyclize to pyrroles under acidic conditions.
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